molecular formula C20H20N2O5 B557855 Fmoc-Ala-Gly-OH CAS No. 116747-54-7

Fmoc-Ala-Gly-OH

Cat. No. B557855
M. Wt: 368.4 g/mol
InChI Key: GOCNEQGFDAXBQE-LBPRGKRZSA-N
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Description

“Fmoc-Ala-Gly-OH” is a compound with the molecular formula C20H20N2O5 . It is also known by other names such as N-(fluorenylmethoxycarbonyl)-L-alanyl-glycine . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of “Fmoc-Ala-Gly-OH” involves the use of FMOC-Ala-OH as a raw material . The synthesis process is optimized to avoid racemization . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .


Molecular Structure Analysis

The molecular weight of “Fmoc-Ala-Gly-OH” is 368.38 g/mol . The IUPAC name is 2-[[ (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid . The InChIKey is GOCNEQGFDAXBQE-LBPRGKRZSA-N .


Chemical Reactions Analysis

“Fmoc-Ala-Gly-OH” is used in Fmoc SPPS for peptide sequences containing Gly . The Fmoc group is rapidly removed by base .


Physical And Chemical Properties Analysis

“Fmoc-Ala-Gly-OH” has a predicted boiling point of 678.2±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . It has a pKa value of 3.39±0.10 (Predicted) .

Scientific Research Applications

  • Fmoc-Ala-Gly-OH, along with other Fmoc-protected amino acid derivatives, is used in protease-catalyzed peptide synthesis, demonstrating the influence of reaction media and parameters on peptide bond formation (Kuhl, Säuberlich, & Jakubke, 1992).

  • Fmoc as an N-α-protecting group is integral in the stepwise solid-phase synthesis of peptides, such as the synthesis of H-(Ala)6-Lys-OH, which is tracked using near-infrared Fourier-transform Raman spectroscopy (Larsen et al., 1993).

  • Fmoc-based solid-phase peptide synthesis methods are developed for peptides with C-terminal asparagine or glutamine, demonstrating their use in the synthesis of complex peptides (Albericio, Abel, & Bárány, 2009).

  • The incorporation of O-phosphotyrosine into synthetic peptides using Fmoc chemistry is described, showcasing the utility of Fmoc-Ala-Gly-OH in the synthesis of complex peptide sequences (Kitas et al., 1989).

  • Fmoc solid-phase peptide synthesis (SPPS) protocols are used in the development of novel PEGtide dendrons for macrophage targeting in drug delivery applications (Gao et al., 2013).

  • Research into synthesizing and structuring Fmoc-L-Lys(Boc)-Gly-OH provides experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Key, 2013).

  • Fmoc-peptide acid chlorides are utilized in fragment coupling, showcasing the versatility of Fmoc chemistry in the synthesis of complex peptides like β-Casomorphin (Babu, Gayathri, & Gopi, 1999).

  • Studies on Fmoc-conjugated peptides like Fmoc-Ala-Lac demonstrate their role in the formation of nanostructures and hydrogels, expanding our understanding of peptide self-assembly (Eckes et al., 2014).

  • The formation of Fmoc-β-Alanine during Fmoc-protections with Fmoc-OSu is examined, highlighting potential side reactions and implications for peptide synthesis (Obkircher, Stähelin, & Dick, 2008).

  • Enhanced stereoselectivity in the synthesis of Fmoc-protected amino acids using a novel chiral Cu(II) complex is explored, revealing new approaches for asymmetric synthesis in peptide chemistry (Smith et al., 2011).

  • The synthesis of bifunctional peptide derivatives based on a β-cyclodextrin core using Fmoc SPPS illustrates the potential of Fmoc chemistry in drug transport and release applications (White, Plieger, & Harding, 2010).

  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry reveals the effect of the Fmoc group on peptide fragmentation, crucial for peptide analysis (Ramesh et al., 2011).

Safety And Hazards

“Fmoc-Ala-Gly-OH” is classified under GHS07. The hazard statements include H315-H319 . Precautionary measures include avoiding contact with skin, eyes, and clothing .

Future Directions

The future directions of “Fmoc-Ala-Gly-OH” could involve further optimization of the synthesis process to increase material throughput and avoid racemization .

Relevant Papers The relevant papers retrieved discuss the synthesis of “Fmoc-Ala-Gly-OH” and its use in peptide synthesis .

properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNEQGFDAXBQE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Jessing, M Brandt, KJ Jensen… - The Journal of …, 2006 - ACS Publications
Solid-phase synthesis is of tremendous importance for small-molecule and biopolymer synthesis. Linkers (handles) that release amide-containing products after completion of solid-…
Number of citations: 37 pubs.acs.org
P Arya, KMK Kutterer, H Qin, J Roby, ML Barnes… - Bioorganic & medicinal …, 1999 - Elsevier
… From the second half of the A 1 batch, neoglycopeptide 2 was obtained as follows: (i) coupling of Fmoc-ala-gly-OH (25) using a HATU method, (ii) 20% piperidine, (iii) coupling of …
Number of citations: 27 www.sciencedirect.com
ST Chen, KT Wang - Journal of the Chinese Chemical Society, 1992 - Wiley Online Library
An industrial alkaline protease “Alcalase” is stable (half life > 5 days in ethanol or in t‐butanol) and active in alcoholic solvents (except methanol), and usable as a catalyst for kinetically …
Number of citations: 2 onlinelibrary.wiley.com
J Gera, T Szögi, Z Bozsó, L Fülöp, EE Barrera… - Bioorganic …, 2018 - Elsevier
A series of novel mimetic peptides were designed, synthesised and biologically evaluated as inhibitors of Aβ 42 aggregation. One of the synthesised peptidic compounds, termed …
Number of citations: 8 www.sciencedirect.com
C Schirmer - 2007 - macau.uni-kiel.de
Zur Entwicklung leistungsfähiger Methoden, die zur Probenaufbereitung und Analytenkonzentrierung bei lebensmittelwissenschaftlichen Fragestellungen geeignet sind, wurden …
Number of citations: 4 macau.uni-kiel.de

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